Home > Products > Screening Compounds P7725 > 2-Phenyl-4-(piperidin-1-yl)quinazoline
2-Phenyl-4-(piperidin-1-yl)quinazoline - 332071-25-7

2-Phenyl-4-(piperidin-1-yl)quinazoline

Catalog Number: EVT-2842995
CAS Number: 332071-25-7
Molecular Formula: C19H19N3
Molecular Weight: 289.382
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Phenyl-4-(piperidin-1-yl)quinazoline is a compound belonging to the quinazoline family, which is characterized by a bicyclic structure containing a benzene and a pyrimidine ring. Quinazolines are notable for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This specific compound is of interest due to its potential as a pharmacological agent, particularly in the context of targeting various cancer pathways.

Source and Classification

2-Phenyl-4-(piperidin-1-yl)quinazoline is classified as a heterocyclic aromatic compound. It contains both a phenyl group and a piperidine moiety attached to the quinazoline core. The compound has been synthesized and studied for its biological activities, particularly in cancer research where it may inhibit key growth factors such as the epidermal growth factor receptor (EGFR) .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-Phenyl-4-(piperidin-1-yl)quinazoline typically involves several steps:

  1. Formation of the Quinazoline Ring: This is often achieved through cyclization reactions involving anthranilic acid derivatives or other precursors that can lead to the formation of the quinazoline structure.
  2. Substitution Reactions: The introduction of the piperidine group can be accomplished through nucleophilic substitution reactions where piperidine is reacted with an appropriate quinazoline derivative. For example, one method involves reacting 2-chloroquinazoline with piperidine under basic conditions .
  3. Characterization: The synthesized compounds are characterized using techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm their structure and purity .
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 2-Phenyl-4-(piperidin-1-yl)quinazoline allows it to participate in various reactions:

  1. Nucleophilic Substitution: The nitrogen atoms in the quinazoline ring can act as nucleophiles, allowing for further functionalization.
  2. Electrophilic Aromatic Substitution: The phenyl group can undergo electrophilic substitution reactions, potentially introducing new substituents that can enhance biological activity.
  3. Dehydrogenation: Under certain conditions, quinazolines can be oxidized to form more complex structures or derivatives that may exhibit improved pharmacological properties .
Mechanism of Action

Process and Data

The mechanism by which 2-Phenyl-4-(piperidin-1-yl)quinazoline exerts its biological effects primarily involves inhibition of specific signaling pathways associated with cancer cell proliferation:

  1. Inhibition of Epidermal Growth Factor Receptor (EGFR): The compound has been shown to bind to EGFR, blocking its activation and downstream signaling that leads to cell growth and division .
  2. Induction of Apoptosis: By inhibiting key growth factors, this compound may promote programmed cell death in cancer cells, thereby reducing tumor growth.
  3. Cell Cycle Arrest: Studies indicate that derivatives of quinazolines can cause cell cycle arrest at specific phases, further contributing to their antiproliferative effects .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 2-Phenyl-4-(piperidin-1-yl)quinazoline include:

  • Molecular Weight: Approximately 268.36 g/mol.
  • Melting Point: Typically ranges between 160–166 °C depending on purity.

Chemical properties include:

  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Analytical data from NMR and IR spectroscopy provide insights into functional groups present within the molecule, confirming its structure through characteristic peaks corresponding to aromatic protons and nitrogen functionalities .

Applications

Scientific Uses

2-Phenyl-4-(piperidin-1-yl)quinazoline has several potential applications in scientific research:

  1. Anticancer Research: Its ability to inhibit EGFR makes it a candidate for developing new cancer therapies targeting solid tumors.
  2. Pharmacological Studies: The compound serves as a model for studying structure–activity relationships within the quinazoline class, aiding in the design of more potent derivatives.
  3. Biological Assays: It can be used in various biological assays to assess its efficacy against different cancer cell lines, contributing to drug discovery efforts .
Introduction to 2-Phenyl-4-(piperidin-1-yl)quinazoline in Medicinal Chemistry

Historical Context and Discovery of Quinazoline Derivatives

The quinazoline lineage traces back to 1869, when Peter Griess synthesized 2-cyano-3,4-dihydro-4-oxoquinazoline—the first recorded derivative—via condensation of cyanogens with anthranilic acid. Initially termed "bicyanoamido benzoyl", its structural ambiguity persisted until Bischler and Lang established the quinazoline core through decarboxylation of quinazoline-2-carboxylic acid in 1885. The seminal consolidation came in 1903, when Gabriel developed a robust synthesis via reduction of o-nitrobenzylamine to o-aminobenzylamine, followed by cyclocondensation with formic acid. This yielded dihydroquinazoline, which underwent oxidation to quinazolin-4-one—a foundational route enabling systematic exploration of substituent effects [1] [2].

Early pharmacological investigations revealed quinazoline’s intrinsic bioactivity potential, but structural limitations hindered therapeutic utility. The unsubstituted scaffold suffered from poor solubility, metabolic instability, and inadequate target affinity. Breakthroughs emerged mid-20th century with the Niementowski synthesis (1905), where anthranilic acid fused with formamide at 130–150°C produced 4(3H)-quinazolinone—enabling C4-oxo derivatives. Later, Morgan’s method (1950s) leveraged PCl₃-catalyzed condensation of 2-acetamidobenzoic acid with aromatic amines, granting access to 2,3-disubstituted variants critical for enhancing potency and selectivity. These innovations established quinazoline as a versatile template for rational drug design, culminating in FDA-approved kinase inhibitors like erlotinib and gefitinib that share core pharmacophoric elements with 2-phenyl-4-(piperidin-1-yl)quinazoline [1] [3] [4].

Table 1: Key Historical Milestones in Quinazoline Chemistry

YearScientist(s)ContributionSignificance
1869GriessFirst synthesis (2-cyano-3,4-dihydro-4-oxoquinazoline)Established core structure
1885Bischler & LangQuinazoline via decarboxylationStructural confirmation
1903GabrielReductive-condensation routePractical large-scale synthesis
1905NiementowskiAnthranilic acid + formamide fusionAccess to 4(3H)-quinazolinones
1950sMorgan et al.PCl₃-catalyzed amine condensation2,3-Disubstituted derivatives

Structural Significance of 2-Phenyl-4-(piperidin-1-yl) Substituents

The bioactivity profile of 2-phenyl-4-(piperidin-1-yl)quinazoline derives from synergistic electronic and steric contributions of its substituents:

  • 2-Phenyl Group: Introduces planar aromaticity perpendicular to the quinazoline plane, enabling π-π stacking with hydrophobic enzyme subpockets (e.g., tyrosine kinase ATP-binding sites). The phenyl’s electron density modulates quinazoline’s HOMO-LUMO gap, altering redox potential and binding kinetics. Methyl or methoxy ortho-substituents enhance rotational restriction, improving entropy-driven binding, while para-halogens increase electrophilicity at N1/C2 to favor nucleophilic attack in covalent inhibitors [3] [4].

  • 4-Piperidinyl Group: Replaces traditional 4-oxo/amino groups with a sp³-hybridized nitrogen embedded in a saturated six-membered ring. This confers:

  • 3D complexity (Fsp³=0.33) for allosteric target engagement
  • Basic pKₐ ~10.5 for salt bridge formation with aspartate/glutamate residues
  • Conformational flexibility to adapt to binding site topology
  • Enhanced membrane permeability via reduced desolvation penaltyCrucially, piperidine N-H faces the solvent channel in kinase complexes, allowing modifications (e.g., N-alkylation) without disrupting target binding—enabling prodrug strategies and solubility tuning [4].

Table 2: Electronic and Steric Contributions of Substituents

PositionSubstituentElectronic EffectSteric EffectBiological Role
C2Phenyl+M effect (resonance donation)Planar bulk (90° dihedral)π-stacking in hydrophobic pockets
N3HModulates ring basicityMinimalH-bond acceptor potential
C4Piperidin-1-ylσ donation from sp³ N3D bulk (axial/equatorial flip)Salt bridge formation; Solvent exposure

Role in Privileged Scaffold Design for Drug Discovery

Quinazoline’s designation as a "privileged scaffold" stems from its proven capacity to deliver clinical candidates against diverse targets. The 2-phenyl-4-(piperidin-1-yl) motif enhances this status through:

  • Target Polypharmacology: The scaffold inhibits >15 kinase isoforms (EGFR, VEGFR, PDGFR) via conserved ATP-site binding, while piperidine nitrogen engages GPCRs (e.g., 5-HT₃ antagonism). This enables single-molecule multitarget therapies for complex diseases like cancer-neuropathic pain comorbidities [2] [4].
  • ADMET Optimization: Piperidine’s alicyclic nitrogen increases water solubility (clogP reduction ~1.5 vs 4-oxo analogues) without compromising logD₇.₄. Metabolic stability improves via hindered N-oxidation (vs anilines) and blocked CYP3A4-mediated C4-hydroxylation—a major clearance pathway for 4-oxyquinazolines [3] [4].
  • Synthetic Diversification: The C4-piperidine serves as a spacer for pharmacophore appending. N-alkylation introduces tertiary amines for lysosomotropism, amides for protease targeting, or PEG chains for nanoparticle conjugation. Meanwhile, phenyl ortho-substitutions enable Suzuki coupling or click chemistry for combinatorial libraries [5].

Table 3: Quinazoline-Based Drugs Illustrating Scaffold Privilege

DrugC2 SubstituentC4 SubstituentPrimary TargetTherapeutic Use
Gefitinib3-Chloro-4-fluroanilinoMorpholinoEGFRNSCLC
ErlotinibEthynylanilinoEthoxyEGFRPancreatic cancer
2-Phenyl-4-(piperidin-1-yl)quinazolinePhenylPiperidinylMulti-kinase/5-HT₃Lead optimization

Properties

CAS Number

332071-25-7

Product Name

2-Phenyl-4-(piperidin-1-yl)quinazoline

IUPAC Name

2-phenyl-4-piperidin-1-ylquinazoline

Molecular Formula

C19H19N3

Molecular Weight

289.382

InChI

InChI=1S/C19H19N3/c1-3-9-15(10-4-1)18-20-17-12-6-5-11-16(17)19(21-18)22-13-7-2-8-14-22/h1,3-6,9-12H,2,7-8,13-14H2

InChI Key

XYKFBMSBIHMNAV-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.